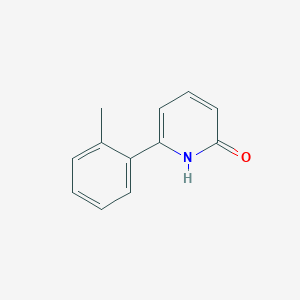

6-(O-tolyl)pyridin-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

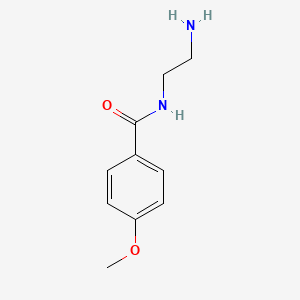

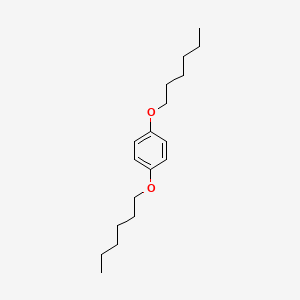

6-(O-tolyl)pyridin-2-ol is a chemical compound with the molecular formula C12H11NO . It contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .

Synthesis Analysis

The synthesis of substituted pyridines, such as 6-(O-tolyl)pyridin-2-ol, has been achieved through various methodologies. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields .Molecular Structure Analysis

The molecular structure of 6-(O-tolyl)pyridin-2-ol is characterized by a pyridine ring substituted with a hydroxy group at position 2 . The compound also contains a total of 26 bonds, including 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Chemical Reactions Analysis

6-(O-tolyl)pyridin-2-ol can participate in various chemical reactions. For instance, it can undergo oxyfunctionalization using whole cells of Burkholderia sp. MAK1 . Moreover, it can be involved in the ruthenium-catalyzed ketone directed ortho-arylation .Wissenschaftliche Forschungsanwendungen

Conversion in Food Systems

6-(O-tolyl)pyridin-2-ol is related to compounds like 6-(hydroxymethyl)pyridin-3-ol, which has been studied for its formation through the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds. This process occurs in foods, especially during thermal heating, suggesting a role in food chemistry and possibly in flavor development (Hidalgo et al., 2020).

Chemosensor Development

Research into similar pyridine derivatives, such as 2,6-bis(2-benzimidazolyl)pyridine, has shown their potential as chemosensors. These compounds can be used for the detection of fluoride ions, indicating a possible application of 6-(O-tolyl)pyridin-2-ol in the development of sensitive and selective chemical sensors (Chetia & Iyer, 2008).

Coordination Chemistry and Ligand Synthesis

Compounds like 6-(O-tolyl)pyridin-2-ol are useful in coordination chemistry. Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, have been employed as ligands in various chemical reactions. They offer unique advantages in the synthesis of luminescent lanthanide compounds and iron complexes, which have applications in biological sensing and demonstrating unusual thermal and photochemical transitions (Halcrow, 2005).

Pharmaceutical Intermediates and Organic Synthesis

Structurally similar compounds to 6-(O-tolyl)pyridin-2-ol have been investigated for their roles in pharmaceutical intermediates and organic synthesis. For example, research into 6-phenyl-4-(p-tolyl)pyridin-2(1H)-one has provided insights into the synthesis of complex molecular structures, which are relevant in the design and development of pharmaceuticals (Khajuria et al., 2017).

Catalysis and Material Science

Pyridine derivatives have shown promise in catalysis and material science. Studies on complexes containing pyridine structures have explored their use in the oxidation of alkanes and alcohols, potentially making 6-(O-tolyl)pyridin-2-ol relevant in these areas. Such applications could lead to the development of new catalysts and materials with enhanced properties (Amarante et al., 2014).

Eigenschaften

IUPAC Name |

6-(2-methylphenyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-5-2-3-6-10(9)11-7-4-8-12(14)13-11/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUKZSBVVXZUKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396587 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(O-tolyl)pyridin-2-ol | |

CAS RN |

300395-32-8 |

Source

|

| Record name | 6-(2-Methylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)